![molecular formula C27H32N2O6 B2657857 2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-3-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid CAS No. 2383990-48-3](/img/structure/B2657857.png)

2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-3-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

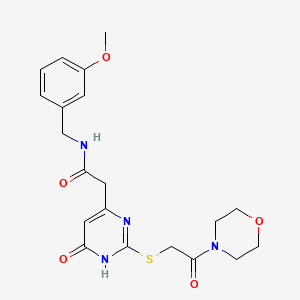

This compound is a type of unnatural amino acid . It’s derived from a C-H Activation methodology developed by Jin-Quan Yu and coworkers . The Pd-mediated C-C bond formation can be made in tandem with 2-Methylpyridine .

Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES string:COCCC@@H=O)NC(OCC1C2=CC=CC=C2C3=CC=CC=C13)=O . This represents the structure of the molecule in a linear format.

Aplicaciones Científicas De Investigación

Application in Hydroxy-Group Protection

The fluoren-9-ylmethoxycarbonyl (Fmoc) group is used to protect hydroxy-groups in conjunction with various acid- and base-labile protecting groups. This group can be conveniently removed by the action of triethylamine in dry pyridine solution, leaving other base-labile protecting groups intact (Gioeli & Chattopadhyaya, 1982).

Role in Peptide Synthesis

N-(Piperidino-oxycarbonyl)amino-acids and their esters have been studied for their application in peptide synthesis. The piperidino-oxycarbonyl group, stable to cold acid, is removed through catalytic hydrogenation or electrolytic reduction, facilitating the synthesis of dipeptides in high yield (Stevenson & Young, 1969).

In Structural Studies

(2-Oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)acetic acids have been synthesized from 2-aminopyridines for structural studies. The molecular conformations of these products in solution and crystal form have been discussed, providing insights into chemical structure and behavior (Chui et al., 2004).

Developing Solid-Phase Approaches

4-[2,4-Dimethoxyphenyl(N-fluoren-9-ylmethoxycarbonyl-N-alkylaminooxy)-methyl]phenoxymethyl polystyrene has been used for the facile synthesis of structurally diverse N-substituted hydroxamic acids. This demonstrates the compound's utility in developing solid-phase synthetic approaches (Mellor & Chan, 1997).

Solid-Phase Peptide Synthesis

N alpha-9-Fluorenylmethyloxycarbonyl (Fmoc) amino acids are beneficial in solid-phase peptide synthesis. The Fmoc group is removed by mild base (piperidine), allowing the use of tert-butyl-type side chain blocking and peptide-to-resin linkage cleavable by mild acidolysis, avoiding side reactions from repetitive acid deprotection (Chang & Meienhofer, 2009).

Direcciones Futuras

Propiedades

IUPAC Name |

2-[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-3-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H32N2O6/c1-27(2,3)35-25(32)28-23(24(30)31)17-9-8-14-29(15-17)26(33)34-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h4-7,10-13,17,22-23H,8-9,14-16H2,1-3H3,(H,28,32)(H,30,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZICLXJIEFAWGG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C1CCCN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2-methoxyphenyl)methyl]-3-[3-(trifluoromethyl)phenyl]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2657776.png)

![4-(dibutylsulfamoyl)-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2657777.png)

![5-(1-methyl-1H-benzo[d]imidazol-2-yl)pentan-1-amine dihydrochloride](/img/no-structure.png)

![1-((1-(3,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)propan-2-ol](/img/structure/B2657783.png)

![4-[(4-chlorophenyl)carbonyl]-3-hydroxy-5-(3-nitrophenyl)-1-(pyridin-2-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B2657789.png)

![3-(4-{2-[(3-acetylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-cyclohexylpropanamide](/img/structure/B2657793.png)

![3-(4-fluoro-3-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2657795.png)

![2-{benzyl[(oxolan-2-yl)methyl]amino}-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2657796.png)